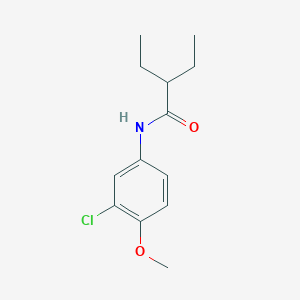

N-(3-chloro-4-methoxyphenyl)-2-ethylbutanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(3-chloro-4-methoxyphenyl)-2-ethylbutanamide, also known as Clomeleon, is a fluorescent protein that is widely used in scientific research. It is a genetically encoded biosensor that can detect changes in intracellular calcium levels. Clomeleon has become an essential tool in the study of many physiological processes, including neuronal signaling, muscle contraction, and fertilization.

Mécanisme D'action

N-(3-chloro-4-methoxyphenyl)-2-ethylbutanamide works by changing its fluorescence properties in response to changes in intracellular calcium levels. When calcium ions bind to the calcium-sensing domain of this compound, it undergoes a conformational change that brings the YFP and CFP domains into close proximity. This results in a change in the fluorescence properties of this compound, which can be detected using fluorescence microscopy.

Biochemical and Physiological Effects

This compound has been shown to have minimal effects on cellular function and viability. It does not interfere with the normal calcium signaling pathways in cells, and it does not affect the expression of other genes. This compound has also been shown to be stable and non-toxic in living organisms.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of N-(3-chloro-4-methoxyphenyl)-2-ethylbutanamide is its ability to detect changes in intracellular calcium levels in real-time. This makes it a valuable tool for studying the dynamics of calcium signaling in cells and living organisms. This compound is also genetically encoded, which means that it can be targeted to specific cell types or subcellular compartments.

However, there are also some limitations to using this compound in lab experiments. One limitation is that it requires specialized equipment, such as fluorescence microscopes, to detect changes in fluorescence. Another limitation is that this compound can only detect changes in calcium levels and cannot be used to study other intracellular signaling pathways.

Orientations Futures

There are many future directions for the use of N-(3-chloro-4-methoxyphenyl)-2-ethylbutanamide in scientific research. One direction is to improve the sensitivity and specificity of this compound for detecting changes in intracellular calcium levels. Another direction is to develop new biosensors based on this compound that can detect other intracellular signaling pathways. Additionally, this compound can be used in combination with other techniques, such as optogenetics and electrophysiology, to study the dynamics of calcium signaling in real-time. Overall, this compound has the potential to revolutionize our understanding of intracellular signaling pathways and their role in physiological processes.

Méthodes De Synthèse

N-(3-chloro-4-methoxyphenyl)-2-ethylbutanamide is a fusion protein that consists of two fluorescent proteins, yellow fluorescent protein (YFP) and cyan fluorescent protein (CFP). The synthesis of this compound involves the cloning of the YFP and CFP genes into a single plasmid vector. The plasmid vector also contains a calcium-sensing domain that is derived from calmodulin. The calcium-sensing domain is responsible for the calcium-dependent conformational change of this compound.

Applications De Recherche Scientifique

N-(3-chloro-4-methoxyphenyl)-2-ethylbutanamide is widely used in scientific research to study intracellular calcium signaling. It has been used to study the calcium dynamics in neurons, muscle cells, and other cell types. This compound has also been used to study the calcium signaling in living organisms, including zebrafish, fruit flies, and mice.

Propriétés

IUPAC Name |

N-(3-chloro-4-methoxyphenyl)-2-ethylbutanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18ClNO2/c1-4-9(5-2)13(16)15-10-6-7-12(17-3)11(14)8-10/h6-9H,4-5H2,1-3H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVCMCPGWYBAYMR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C(=O)NC1=CC(=C(C=C1)OC)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-oxobenzo[cd]indol-1(2H)-yl)-N-(4-pyridinylmethyl)acetamide](/img/structure/B5699814.png)

![4-({[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}methyl)benzoic acid](/img/structure/B5699844.png)

![1-[(3-bromo-4-methoxyphenyl)carbonothioyl]piperidine](/img/structure/B5699847.png)

![N'-({2-[(4-methylphenyl)thio]propanoyl}oxy)-2-pyridinecarboximidamide](/img/structure/B5699853.png)

![2-methyl-N'-[(2-thienylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5699861.png)

![2-butyl-3-[(3,4-dichlorobenzylidene)amino]-9-(methoxymethyl)-7-methylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B5699882.png)

![1-(5-chloro-2-methylphenyl)-4-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]piperazine](/img/structure/B5699905.png)

![ethyl [(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetate](/img/structure/B5699914.png)

![N-[2-(4-fluorophenyl)ethyl]-N'-(4-methoxyphenyl)urea](/img/structure/B5699918.png)